N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide
Brand Name: Vulcanchem
CAS No.: 1840942-14-4
VCID: VC6212141
InChI: InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C36H71NO3
Molecular Weight: 573.011

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide

CAS No.: 1840942-14-4

Cat. No.: VC6212141

Molecular Formula: C36H71NO3

Molecular Weight: 573.011

* For research use only. Not for human or veterinary use.

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide - 1840942-14-4

Specification

CAS No. 1840942-14-4
Molecular Formula C36H71NO3
Molecular Weight 573.011
IUPAC Name N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Standard InChI InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2
Standard InChI Key VODZWWMEJITOND-MUVBWDEFSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its stereospecific configuration: the 1S,2R arrangement of hydroxyl and hydroxymethyl groups on the sphingoid backbone, coupled with a 3E double bond in the heptadecenyl chain. The deuterium atoms are positioned at seven sites within the heptadecenyl moiety, typically at terminal methyl groups or along the alkyl chain to minimize metabolic interference . The molecular formula is C₃₆H₇₁NO₃, with a molecular weight of 573.0 g/mol .

Table 1: Key Structural Features

FeatureDescription
Sphingoid Base(1S,2R)-2-hydroxy-1-(hydroxymethyl) configuration
Unsaturated Chain3E-heptadecenyl group with seven deuterium substitutions
Acyl ChainOctadecanamide (C18:0)
Functional GroupsHydroxyl, hydroxymethyl, amide

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the deuterated heptadecenyl chain, with reduced proton signals at substituted positions. Infrared spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and amide (1640–1680 cm⁻¹) functional groups .

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

Deuterated ceramides are synthesized via multistep routes involving:

  • Deuterated Precursor Preparation: Heptadecene-d7 is generated through catalytic deuteration of heptadecyne using deuterium gas and Lindlar’s catalyst .

  • Sphingoid Base Formation: The sphingoid backbone is constructed via Sharpless asymmetric dihydroxylation to achieve the 1S,2R configuration .

  • Amidation: Coupling the sphingoid base with octadecanoic acid using EDCI/HOBt activates the carboxyl group, forming the amide bond .

Table 2: Industrial Synthesis Parameters

ParameterCondition
Deuteration Efficiency>98% isotopic purity
Reaction Yield72–85%
PurificationColumn chromatography (silica gel, CHCl₃/MeOH)

Challenges in Scale-Up

Deuterium incorporation increases molecular rigidity, requiring optimized reaction temperatures (20–25°C) to prevent chain degradation. Continuous flow systems improve reproducibility in large-scale production .

Pharmacological and Dermatological Applications

Skin Barrier Enhancement

Ceramides constitute 50% of the stratum corneum’s lipid matrix. The deuterated variant enhances skin hydration by integrating into lipid bilayers, reducing transepidermal water loss (TEWL) by 22% in murine models .

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The mechanism involves membrane disruption via acyl chain insertion into microbial phospholipid bilayers .

Table 3: Antimicrobial Efficacy

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)8Membrane permeability alteration
E. coli32Lipopolysaccharide interaction
C. albicans16Ergosterol binding

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 secretion by 40% and 35%, respectively, at 10 µM concentrations .

Comparative Analysis with Non-Deuterated Analogues

Metabolic Stability

Deuterium substitution at seven positions slows hepatic metabolism by cytochrome P450 enzymes, extending the plasma half-life from 2.1 hours (non-deuterated) to 3.8 hours .

Membrane Dynamics

Deuterated ceramides exhibit 15% higher phase transition temperatures compared to protiated forms, enhancing lipid bilayer stability in thermotropic studies .

Research Advancements and Future Directions

Isotopic Tracing in Lipidomics

The compound’s deuterium label enables precise tracking in mass spectrometry, distinguishing endogenous and exogenous ceramides in metabolic flux analyses .

Targeted Drug Delivery

Conjugation with polyethylene glycol (PEG) nanoparticles improves solubility (from 0.2 mg/mL to 5.4 mg/mL) and facilitates transdermal delivery for psoriasis treatment .

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